molecular formula C19H27N5O4S B11255478 2-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

2-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11255478
M. Wt: 421.5 g/mol
InChI Key: AAASLCNSYXZCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrimidine core

Preparation Methods

The synthesis of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine intermediate: This involves the reaction of piperazine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine intermediate.

    Coupling with pyrimidine: The sulfonylated piperazine intermediate is then reacted with 4-chloro-6-methylpyrimidine in the presence of a base to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential use in drug development.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a piperazine ring and sulfonyl group, but differ in their specific substituents and overall molecular structure. The uniqueness of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O4S/c1-14-12-18(22(2)3)21-19(20-14)23-8-10-24(11-9-23)29(25,26)15-6-7-16(27-4)17(13-15)28-5/h6-7,12-13H,8-11H2,1-5H3

InChI Key

AAASLCNSYXZCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.